molecular formula C21H30O2D4 B602719 Allopregnanolone-d4 CAS No. 203805-85-0

Allopregnanolone-d4

Numéro de catalogue: B602719
Numéro CAS: 203805-85-0
Poids moléculaire: 322.53
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Allopregnanolone-d4 is a deuterated form of allopregnanolone, a naturally occurring neurosteroid derived from progesterone. Allopregnanolone is known for its potent effects on the central nervous system, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant properties . This compound is used in scientific research to study the pharmacokinetics and metabolism of allopregnanolone due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .

Mécanisme D'action

Target of Action

Allopregnanolone-d4, a 3α,5α- progesterone metabolite, primarily targets the γ-aminobutyric acid type A (GABA A) receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a crucial role in mediating inhibitory effects in the central nervous system .

Mode of Action

This compound acts as a potent allosteric modulator of the GABA A receptor . It enhances the effects of GABA, the major inhibitory neurotransmitter in the mammalian central nervous system . This compound’s mechanism of action includes activation of mainly extrasynaptically-expressed GABA A receptors . The GABA A receptor offers two residues for neurosteroid action; one is located between α and β subunits, and the second is a cavity on α subunits .

Biochemical Pathways

The synthesis of this compound depends on progesterone availability in steroidogenic cells . The first rate-limiting step of progesterone synthesis is the transport of cholesterol from the endoplasmic reticulum or the cytoplasm to the outer mitochondrial membrane, and then to the inner mitochondrial membrane . Two enzymes—5α-dihydroprogesterone and 5α-reductase—convert progesterone to allopregnanolone . Based on immunohistochemical studies in rodents, the activity of 5α-reductase is considered the rate-limiting step in the formation of allopregnanolone .

Pharmacokinetics

Pharmacokinetic analyses of intravenous allopregnanolone in rabbit and mouse indicated that peak plasma and brain levels (3-fold brain/plasma ratios) at 5 minutes were sufficient to activate neuroregenerative responses at sub-sedative doses . Slow-release subcutaneous suspension of allopregnanolone displayed a 5-fold brain/plasma ratio at C max at 30 minutes .

Result of Action

This compound has physiological and neuroprotective effects . It induces cell proliferation and migration of neural and glial cells . It also promotes neurodevelopment in different vertebrates like rodents and sheep . Moreover, it has anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the levels of this neuroactive steroid, as well as its effects, are sex-dimorphic, suggesting a possible gender medicine based on this neuroactive steroid for neurological disorders . This compound presents low bioavailability and extensive hepatic metabolism, limiting its use as a drug .

Analyse Biochimique

Biochemical Properties

Allopregnanolone-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of this compound from progesterone begins with the reduction of progesterone to 5-Dihydroprogesterone (5-DHP) by the 5-reductase enzymes . This process involves enzymes expressed in both classical and nonclassical steroidogenic tissues .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce cell proliferation and migration, critical processes involved in cancer progression .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity and agonist activity for nuclear and membrane receptors of neuroactive steroids and neurotransmitters . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound significantly improved symptoms within hours of administration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that this compound dose-dependently worsened grooming stereotypies and deficits in partially CIN-depleted males .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 5α-reductase type I (5α-RI) and 3α-hydroxysteroid dehydrogenase (3α-HSD), which are crucial for its synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been observed that intranasal administration of this compound led to a rapid increase in brain this compound with a Tmax of 5 min after initiation of the intranasal delivery .

Subcellular Localization

Current studies suggest that this compound and its biosynthetic enzymes are expressed in glutamatergic neurons in cortex, hippocampus and basolateral amygdala, and in long-projecting GABAergic neurons in reticulus thalamic nucleus, striatum, central amygdala, and cerebellum .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of allopregnanolone-d4 involves the incorporation of deuterium atoms into the allopregnanolone molecule. One common method is the reduction of deuterated progesterone using deuterated reducing agents. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .

Analyse Des Réactions Chimiques

Types of Reactions

Allopregnanolone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Neuroprotection and Neurodegeneration

Allopregnanolone has been shown to exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease (AD). Research indicates that levels of allopregnanolone are significantly reduced in the temporal cortex of AD patients compared to cognitively intact individuals, suggesting its potential role in disease progression and as a therapeutic target .

Case Study: Alzheimer’s Disease

  • Objective : To assess allopregnanolone levels in AD patients.
  • Method : Postmortem analysis using gas chromatography/mass spectrometry.
  • Findings : Median allopregnanolone levels were 2.68 ng/g in AD patients versus 5.64 ng/g in controls (p=0.0002), correlating inversely with disease stage .

Anxiety and Mood Disorders

Allopregnanolone has been implicated in the modulation of anxiety and mood disorders. It has demonstrated anxiolytic effects in preclinical models, making it a candidate for treating conditions like postpartum depression.

Research Insights

  • Study : Chronic administration of allopregnanolone was associated with significant reductions in anxiety-like behaviors in rodent models .
  • Mechanism : Allopregnanolone enhances GABAergic transmission, providing a calming effect on the central nervous system.

Traumatic Brain Injury

Allopregnanolone's neuroprotective properties extend to traumatic brain injury (TBI). Studies indicate it can mitigate inflammation and promote recovery following TBI.

Case Study: TBI Model

  • Objective : Evaluate the effects of allopregnanolone on recovery post-TBI.
  • Method : Administration in rat models post-injury.
  • Results : Allopregnanolone treatment reduced proinflammatory cytokines and improved cognitive outcomes .

Pharmacokinetics and Therapeutic Development

The pharmacokinetic profile of allopregnanolone-d4 aids in understanding its absorption, distribution, metabolism, and excretion (ADME). This is particularly relevant for developing therapeutic formulations for CNS disorders.

Pharmacokinetic Data Table

Route of AdministrationPeak Plasma Level (ng/ml)Time to Peak (min)Brain/Plasma Ratio
Intravenous5153
Subcutaneous34305

*Data derived from studies assessing various administration routes for therapeutic efficacy in animal models .

Implications for Alcohol Use Disorders

Recent studies suggest that allopregnanolone may have therapeutic potential for treating alcohol use disorders by restoring GABAergic inhibition and moderating stress responses.

Research Findings

  • Allopregnanolone administration normalized cortisol levels and reduced cocaine craving in subjects with alcohol dependence .

Comparaison Avec Des Composés Similaires

Allopregnanolone-d4 is compared with other similar compounds, including:

Uniqueness

This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed behavior of allopregnanolone is crucial .

Activité Biologique

Allopregnanolone-d4, a deuterated form of the neurosteroid allopregnanolone, has garnered attention for its significant biological activities, particularly in neuroprotection, neurogenesis, and its role in various neuropsychiatric disorders. This article delves into the biological activity of this compound, presenting data from studies and case reports that highlight its pharmacokinetics, mechanisms of action, and therapeutic potential.

Overview of this compound

Allopregnanolone is a metabolite of progesterone that exerts various effects in the central nervous system (CNS) primarily through modulation of GABA-A receptors. The deuterated version, this compound, is utilized in research to trace metabolic pathways and assess pharmacological effects without interference from endogenous levels.

1. Neuroprotective Effects:
Allopregnanolone exhibits pronounced neuroprotective properties by:

  • Reducing excitotoxicity and apoptosis.
  • Enhancing myelination and neurogenesis.
  • Decreasing inflammation within the CNS.

Research indicates that lower levels of allopregnanolone are associated with increased neuropathological features in Alzheimer's disease (AD) patients, suggesting that dysregulation of this neurosteroid may contribute to disease progression .

2. GABA-A Receptor Modulation:
Allopregnanolone acts as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its anxiolytic and sedative effects .

3. Influence on Neurogenesis:
Studies have shown that this compound can promote neurogenesis in animal models. For instance, administration in mice resulted in increased markers for neuronal differentiation and proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Administration Routes: It can be administered subcutaneously or intravenously.
  • Plasma Levels: Therapeutic doses yield plasma concentrations comparable to endogenous levels observed during pregnancy (34-51 ng/ml) within 30 minutes post-administration .
  • Tolerability: The no observable adverse effect level (NOAEL) in female rats was determined to be 0.5 mg/kg, with a maximum tolerated dose (MTD) of 2 mg/kg .

Table 1: Summary of Key Studies on this compound

StudyFocusKey Findings
Alzheimer’s DiseaseReduced allopregnanolone levels correlate with disease severity.
PharmacokineticsTherapeutic doses increase neurogenesis markers in mice.
Stress ResponseHigh allopregnanolone levels associated with reduced stress-induced craving.
Seizure ProtectionIntranasal administration shows rapid efficacy in seizure control.

Case Studies

Case Study 1: Alzheimer’s Disease
A study involving postmortem analysis revealed significantly lower levels of allopregnanolone in the temporal cortex of AD patients compared to cognitively intact controls. The median level was 2.68 ng/g in AD patients versus 5.64 ng/g in controls, indicating a potential biomarker for AD progression .

Case Study 2: Stress-Induced Craving
In a clinical trial with cocaine-dependent individuals, participants receiving micronized progesterone showed increased allopregnanolone levels which correlated with improved mood and reduced cravings during stress-inducing scenarios .

Propriétés

IUPAC Name

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-1,2,2,3-tetradeuterio-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,10D,15D/t10?,14-,15+,16-,17+,18-,19-,20-,21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURFZBICLPNKBZ-AGXWJZRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)C)C)C[C@](C1([2H])[2H])([2H])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.